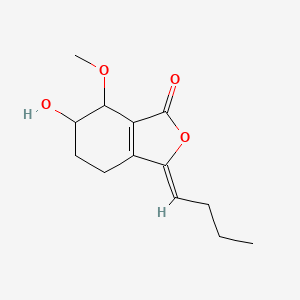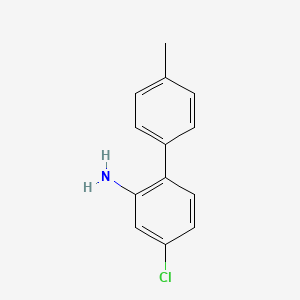
4-Chloro-4'-methyl-biphenyl-2-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-4’-methyl-biphenyl-2-ylamine is an organic compound with the molecular formula C13H12ClN and a molecular weight of 217.69 g/mol . This compound is a derivative of biphenyl, where one of the phenyl rings is substituted with a chlorine atom and a methyl group, and the other phenyl ring is substituted with an amine group. It is commonly used in various chemical syntheses and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-4’-methyl-biphenyl-2-ylamine typically involves the following steps:
Nitration: The starting material, 4-chloro-4’-methylbiphenyl, undergoes nitration to introduce a nitro group at the 2-position.
Industrial Production Methods
Industrial production methods for 4-Chloro-4’-methyl-biphenyl-2-ylamine may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-4’-methyl-biphenyl-2-ylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted biphenyl derivatives.
Scientific Research Applications
4-Chloro-4’-methyl-biphenyl-2-ylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-4’-methyl-biphenyl-2-ylamine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. The chlorine and methyl groups can affect the compound’s lipophilicity and membrane permeability, impacting its distribution and activity within biological systems .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-aminobiphenyl: Similar structure but lacks the methyl group.
4-Methyl-2-aminobiphenyl: Similar structure but lacks the chlorine atom.
2-Chloro-4’-methylbiphenyl: Similar structure but lacks the amine group.
Uniqueness
4-Chloro-4’-methyl-biphenyl-2-ylamine is unique due to the presence of both chlorine and methyl substituents on the biphenyl ring, along with an amine group. This combination of functional groups provides distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C13H12ClN |
|---|---|
Molecular Weight |
217.69 g/mol |
IUPAC Name |
5-chloro-2-(4-methylphenyl)aniline |
InChI |
InChI=1S/C13H12ClN/c1-9-2-4-10(5-3-9)12-7-6-11(14)8-13(12)15/h2-8H,15H2,1H3 |
InChI Key |
MENBNTOKXQENCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=C(C=C2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[2-(9H-carbazol-9-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B15091899.png)
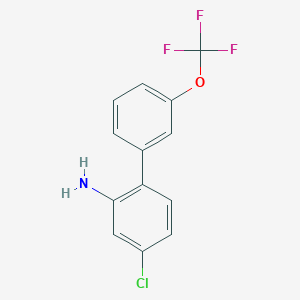
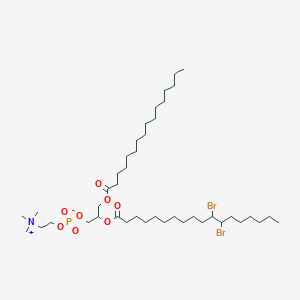
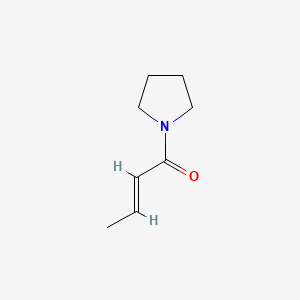
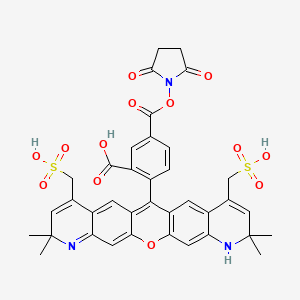

![5-Bromo-2-[(oxan-4-yl)methoxy]pyridine-3-carbonitrile](/img/structure/B15091939.png)

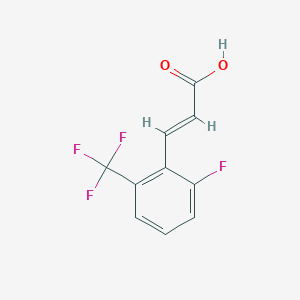
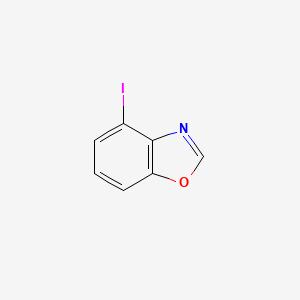
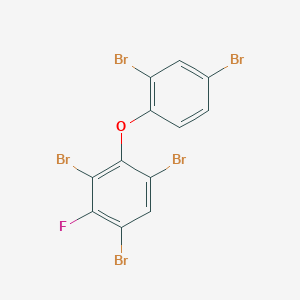
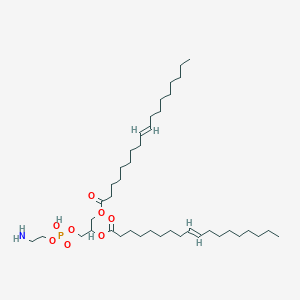
![1-[2-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,3-oxathiolan-5-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B15091961.png)
